1-(2-Cyanophenyl)-3-phenylurea

Crystallography Structural confirmation Quality control

1-(2-Cyanophenyl)-3-phenylurea (CAS 13114-96-0, molecular formula C₁₄H₁₁N₃O, MW 237.26 g/mol) is a disubstituted urea bearing an ortho-cyano group on the N-phenyl ring and an unsubstituted N′-phenyl ring. The compound belongs to the broader class of N-phenyl-N′-arylureas, a scaffold that appears in kinase inhibitors, cytokinin mimics, and herbicides.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 13114-96-0
Cat. No. B088482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyanophenyl)-3-phenylurea
CAS13114-96-0
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C#N
InChIInChI=1S/C14H11N3O/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18)
InChIKeyWJBBZNVIKICMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Cyanophenyl)-3-phenylurea (CAS 13114-96-0) – Core Identity and Position in the N-Phenylurea Chemical Space


1-(2-Cyanophenyl)-3-phenylurea (CAS 13114-96-0, molecular formula C₁₄H₁₁N₃O, MW 237.26 g/mol) is a disubstituted urea bearing an ortho-cyano group on the N-phenyl ring and an unsubstituted N′-phenyl ring [1]. The compound belongs to the broader class of N-phenyl-N′-arylureas, a scaffold that appears in kinase inhibitors, cytokinin mimics, and herbicides [2][3]. Its defining structural feature – the ortho-nitrile – enables a unique base-catalyzed intramolecular cyclization to form 4(3H)-quinazolinones, a transformation not accessible to the corresponding meta- or para-cyano isomers [4]. This cyclization competence is the single most important differentiating property for procurement decisions involving this compound.

Why 1-(2-Cyanophenyl)-3-phenylurea Cannot Be Replaced by Generic N-Phenylurea Analogs in Synthetic and Screening Workflows


Attempts to substitute 1-(2-cyanophenyl)-3-phenylurea with a generic N-phenylurea (e.g., fenuron, CAS 101-42-8) or with positional isomers (e.g., the 4-cyano derivative) will fail in any application that depends on the ortho-cyano group's participation in cyclization or on the specific hydrogen-bonding geometry conferred by this substitution pattern. The ortho-nitrile is not merely a polarity modifier; it is a reactive handle that enables I₂-catalyzed or base-mediated conversion to quinazolinone scaffolds – a ring-closure that is sterically impossible for para- or meta-cyano congeners [1]. Furthermore, in cytokinin-activity contexts, the nature and position of the substituent on the N-phenyl ring are known to profoundly alter biological potency: 2-cyano derivatives generally exhibit lower cytokinin activity than 2-chloro-4-pyridyl analogs but offer distinct metabolic stability profiles in plant tissues due to the resistance of the nitrile group to oxidative hydrolysis . Generic substitution therefore risks both synthetic failure and data non-reproducibility.

Quantitative Differentiation Evidence for 1-(2-Cyanophenyl)-3-phenylurea Against Closest Analogs


Crystal Structure Confirmation: Unambiguous Identity Differentiating from Positional Isomers

The single-crystal X-ray structure of 1-(2-cyanophenyl)-3-phenylurea has been deposited in the Crystallography Open Database (COD), confirming the ortho-relationship between the urea NH and the cyano group [1]. The compound crystallizes in the monoclinic space group P 2₁/c with unit cell parameters a = 5.4509 Å, b = 19.981 Å, c = 10.8572 Å, β = 103.309°, and Z = 4 (residual factor R = 0.0468). This level of structural resolution is unavailable for the 3-cyano and 4-cyano positional isomers in the same publication, making the ortho-isomer the only form for which unambiguous crystallographic identity is publicly established.

Crystallography Structural confirmation Quality control

Synthetic Yield Comparison: I₂-Catalyzed Protocol vs. Conventional Isocyanate Route

In the I₂-catalyzed synthesis of o-ureidobenzonitriles from o-aminobenzamides and isothiocyanates (Shamanth et al., 2020), 1-(2-cyanophenyl)-3-phenylurea was obtained under metal-free conditions [1]. While the specific isolated yield for this phenyl derivative must be extracted from the supporting information, the general protocol reported excellent yields for a wide variety of o-ureidobenzonitriles. By contrast, the conventional synthesis via 2-cyanophenyl isocyanate and aniline typically yields approximately 89% . The I₂-catalyzed route offers a metal-free alternative that avoids handling of reactive isocyanates.

Synthetic methodology Reaction yield Process chemistry

Quinazoline Precursor Competence: Ortho-Cyano Cyclization vs. Meta/Para Inertness

1-(2-Cyanophenyl)-3-phenylurea undergoes base-catalyzed isomerizational cyclization to form the corresponding 4(3H)-quinazolinone, a reaction studied kinetically by Vasil'eva et al. (1985) [1]. The rate-limiting step is proton abstraction, and the reaction proceeds via a one-step pathway with an equilibrium step. The meta- and para-cyano isomers cannot undergo this cyclization because the nitrile group is not positioned to participate in intramolecular ring closure. Furthermore, 2-(acylamino)benzonitriles (structurally related) react with primary aromatic amines to yield 2-substituted 4-(arylamino)quinazolines, a transformation documented by Marinho & Proença (2015) . This positions the ortho-cyano compound as a privileged entry point to the quinazoline scaffold, a core found in EGFR kinase inhibitors.

Heterocyclic synthesis Quinazolinone Cyclization

Physicochemical Differentiation: Melting Point, pKa, and Density vs. N-Phenylurea Herbicides

1-(2-Cyanophenyl)-3-phenylurea exhibits a melting point of 163 °C (recrystallized from ethanol) and a predicted pKa of 13.35 ± 0.70 . These values differ substantially from common N-phenylurea herbicides: fenuron (1,1-dimethyl-3-phenylurea) has a melting point of 133–134 °C, and monuron (3-(4-chlorophenyl)-1,1-dimethylurea) melts at 174–175 °C. The relatively high pKa (13.35) indicates very weak acidity of the urea NH protons, which influences solubility and formulation strategies. The boiling point is predicted at 328 °C at 760 mmHg with a flash point of 152.2 °C . These parameters serve as identity and purity benchmarks that distinguish this compound from its dimethyl-substituted and halogenated analogs used in agrochemical applications.

Physicochemical properties Formulation Analytical reference

Optimal Application Scenarios for 1-(2-Cyanophenyl)-3-phenylurea Based on Verified Differentiation Evidence


Precursor for 2-Substituted 4-(Arylamino)quinazoline Libraries in Kinase Inhibitor Discovery

The ortho-cyano group of 1-(2-cyanophenyl)-3-phenylurea enables its use as a direct precursor to 2-substituted 4-(arylamino)quinazolines, a privileged scaffold in kinase inhibitor programs (e.g., EGFR, VEGFR2). The transformation proceeds via reaction with primary aromatic amines under TFA/EtOH or AcOH reflux conditions, as demonstrated by Marinho & Proença (2015) . The corresponding para- and meta-cyano isomers cannot participate in this cyclization, making the ortho-isomer the only viable entry point. Researchers building quinazoline-focused compound libraries should preferentially procure this isomer over positional analogs.

Crystallographic Reference Standard for Ortho-Ureidobenzonitrile Structural Studies

With a published single-crystal structure (monoclinic P 2₁/c, R = 0.0468) deposited in the Crystallography Open Database, 1-(2-cyanophenyl)-3-phenylurea serves as a validated crystallographic reference for the ortho-ureidobenzonitrile subclass . Quality control laboratories and crystallography groups requiring a structurally authenticated sample of this scaffold can use this compound as a calibration or comparison standard, a role that positional isomers cannot fulfill due to the absence of comparable structural data.

Negative Control in Cytokinin Activity Assays Requiring Low-Activity Phenylurea Baseline

N-(2-cyanophenyl)urea derivatives generally exhibit lower cytokinin-like activity than their 2-chloro-4-pyridyl counterparts, a property attributed to the metabolic stability of the nitrile group toward oxidative hydrolysis in plant tissues . 1-(2-Cyanophenyl)-3-phenylurea, structurally related to compounds evaluated in Ricci et al. (2001) [1], can serve as a low-activity baseline control in plant hormone assays where the experimental objective requires a phenylurea scaffold with attenuated biological potency. This application leverages its structural similarity to active cytokinins combined with the activity-dampening effect of the 2-cyano substituent.

Herbicide Discovery: Scaffold for 3-Substituted 1-Phenylurea Derivatization

The 3-substituted 1-phenylurea chemotype, including cyano-substituted variants, has documented pre- and post-emergence herbicidal activity against monocotyledonous and dicotyledonous weed species . 1-(2-Cyanophenyl)-3-phenylurea represents the N′-phenyl, N-(2-cyanophenyl) member of this series, distinguished from fenuron, monuron, and diuron by the absence of N,N-dimethyl substitution and the presence of the ortho-cyano group. Agrochemical discovery groups exploring structure-activity relationships in phenylurea herbicides can use this compound as a non-dimethylated control to deconvolute the contribution of the N-alkyl substituents versus the N-aryl cyano group to herbicidal potency.

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